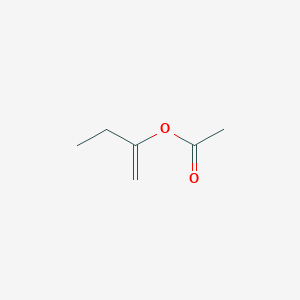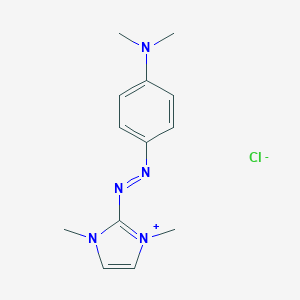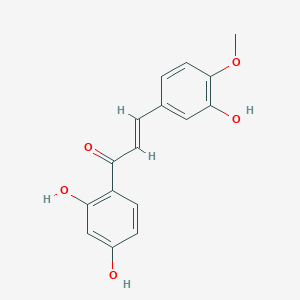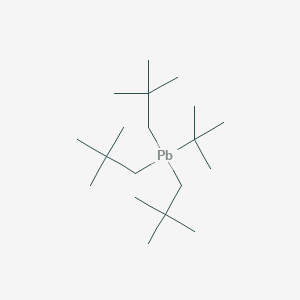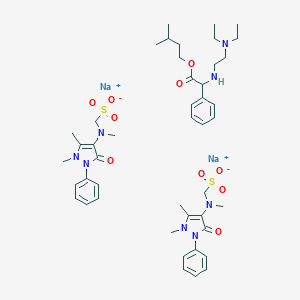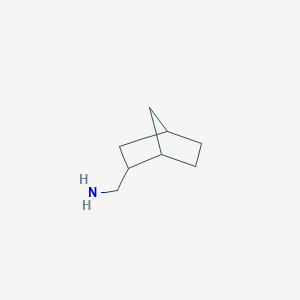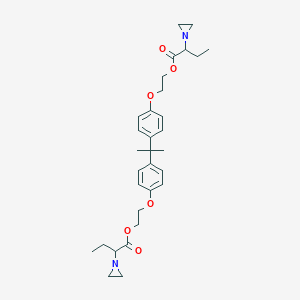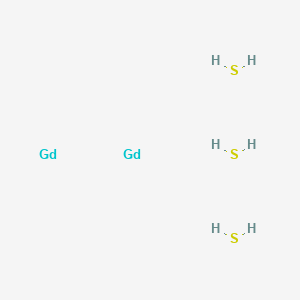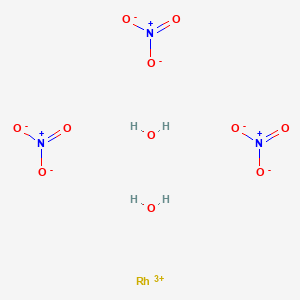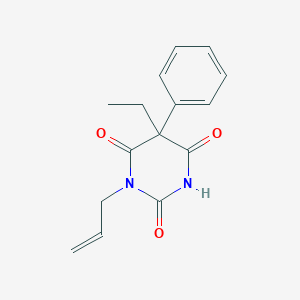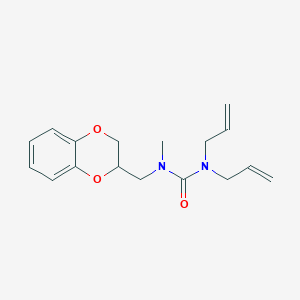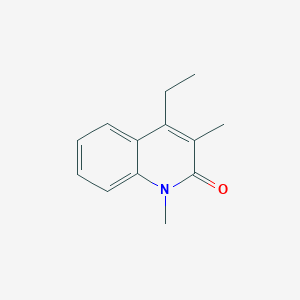
4-ethyl-1,3-dimethylquinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-1,3-dimethylquinolin-2-one is a heterocyclic organic compound with the molecular formula C13H15NO. It is a derivative of carbostyril, which is known for its diverse biological activities. This compound is characterized by the presence of a quinolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridone ring. The specific substitutions at the 1, 3, and 4 positions make this compound unique and potentially useful in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of carbostyril, 1,3-dimethyl-4-ethyl- typically involves the cyclization of appropriate aniline derivatives. One common method is the Pfitzinger reaction, which involves the condensation of isatin with aniline derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinolinone core. The specific substitutions at the 1, 3, and 4 positions can be introduced through subsequent alkylation or acylation reactions .
Industrial Production Methods: Industrial production of carbostyril, 1,3-dimethyl-4-ethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .
化学反应分析
Types of Reactions: 4-ethyl-1,3-dimethylquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to dihydroquinolinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives with higher oxidation states, while reduction can produce dihydroquinolinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
科学研究应用
4-ethyl-1,3-dimethylquinolin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, carbostyril derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: this compound and its derivatives have shown promise as potential therapeutic agents.
Industry: The compound is used in the development of fluorescent dyes and materials.
作用机制
The mechanism of action of carbostyril, 1,3-dimethyl-4-ethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with receptors, altering their signaling pathways and leading to various biological effects .
相似化合物的比较
Carbostyril: The parent compound, carbostyril, shares the quinolinone core structure but lacks the specific substitutions at the 1, 3, and 4 positions.
1,3-Dimethylcarbostyril: This compound has methyl groups at the 1 and 3 positions but lacks the ethyl group at the 4 position.
4-Ethylcarbostyril: This compound has an ethyl group at the 4 position but lacks the methyl groups at the 1 and 3 positions.
Uniqueness: 4-ethyl-1,3-dimethylquinolin-2-one is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of both methyl and ethyl groups enhances its lipophilicity and may influence its interaction with biological targets. This makes it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
15112-97-7 |
|---|---|
分子式 |
C13H15NO |
分子量 |
201.26 g/mol |
IUPAC 名称 |
4-ethyl-1,3-dimethylquinolin-2-one |
InChI |
InChI=1S/C13H15NO/c1-4-10-9(2)13(15)14(3)12-8-6-5-7-11(10)12/h5-8H,4H2,1-3H3 |
InChI 键 |
OCIMGLNGQNDLND-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)N(C2=CC=CC=C21)C)C |
规范 SMILES |
CCC1=C(C(=O)N(C2=CC=CC=C21)C)C |
| 15112-97-7 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


